Benzyldodecyldimethyl ammonium chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

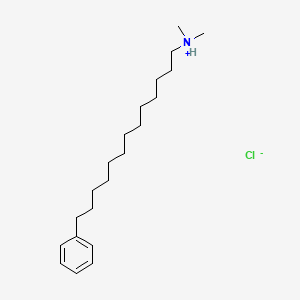

Benzyldodecyldimethyl ammonium chloride is a useful research compound. Its molecular formula is C21H38ClN and its molecular weight is 340.0 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antiseptic and Disinfectant Properties

Benzyldodecyldimethyl ammonium chloride exhibits strong antiseptic qualities, making it effective in reducing microbial contamination in various settings. It is commonly used in:

- Healthcare Facilities : As a disinfectant to reduce hospital-acquired infections.

- Laboratories : To sanitize surfaces and equipment.

A study highlighted the effectiveness of quaternary ammonium compounds, including this compound, in controlling microbial growth in laboratory environments .

Pharmaceutical Formulations

This compound serves as an excipient in pharmaceutical formulations, enhancing the stability and solubility of active ingredients. It plays several roles:

- Emulsifying Agent : Helps in the formation of stable emulsions.

- Preservative : Extends the shelf life of products such as eye drops by preventing microbial growth .

Case studies have demonstrated its utility in developing novel excipients that improve drug delivery systems .

Water Treatment

This compound is used in water treatment processes due to its ability to inhibit the growth of algae and bacteria. Its effectiveness is noted in:

- Cooling Water Systems : Prevents biofouling and microbial corrosion in industrial cooling systems.

- Oil and Gas Industries : Acts as a biocide to control microbial growth that can lead to corrosion .

Textile Industry

In the textile sector, this compound functions as an antistatic agent and softener, enhancing the quality of fabrics during processing. It also acts as an emulsifying agent in dyeing processes .

Environmental and Safety Considerations

While this compound is effective as a disinfectant and biocide, concerns regarding its environmental impact have been raised. Studies indicate potential toxicity to aquatic organisms, necessitating careful management during use .

Occupational Exposure

Research has documented cases of occupational asthma linked to exposure to quaternary ammonium compounds like this compound. These studies emphasize the importance of monitoring exposure levels among workers handling these chemicals .

Efficacy in Disinfection

A recent study evaluated the efficacy of this compound against various pathogens in healthcare settings, demonstrating significant reductions in microbial load on surfaces treated with this disinfectant .

Analyse Des Réactions Chimiques

Antimicrobial Activity and Biomolecular Interactions

BDDA-Cl’s biocidal action stems from its cationic surfactant properties :

Key Reactions in Microbial Inactivation

-

Cell Membrane Disruption :

-

Enzyme Denaturation :

| Activity Metrics | Value | Source |

|---|---|---|

| Optimal Chain Length (C12) | Highest bactericidal | |

| Minimum Inhibitory Conc. (MIC) | 10–50 mg/L |

Environmental Degradation Pathways

BDDA-Cl undergoes biodegradation via sequential modifications :

Degradation Steps

-

Debenzylation : Cleavage of the benzyl group yields dodecyl dimethylamine and benzyl chloride .

-

Dealkylation : Removal of the C12 chain produces dimethylamine and dodecanal .

-

Demethylation : Breakdown to ammonia and CO₂ via hydroxylation and Fenton reactions .

| Degradation Product | Environmental Impact | Source |

|---|---|---|

| Benzyl Chloride | Toxic intermediate | |

| Dodecanal | Further oxidized to fatty acids | |

| Ammonia (NH₃) | Contributes to eutrophication |

Half-Life : BDDA-Cl persists longer in anaerobic environments due to reduced microbial activity .

Interactions in Wastewater Treatment Systems

BDDA-Cl impacts microbial consortia in bioreactors :

Concentration-Dependent Effects :

Implications for Antibiotic Resistance

BDDA-Cl promotes horizontal gene transfer (HGT) of antibiotic resistance genes (ARGs) :

-

Mechanisms :

-

Increases outer membrane permeability by reducing lipopolysaccharides.

-

| Parameter | Effect on ARG Transfer | Source |

|---|---|---|

| 0.4 mg/L BDDA-Cl | 3.5-fold increase in conjugation | |

| 4 mg/L BDDA-Cl | 8.2-fold increase in conjugation |

Industrial and Environmental Byproducts

Synthesis and degradation generate several byproducts :

| Byproduct | Source |

|---|---|

| Benzaldehyde | Oxidation of benzyl chloride |

| Dimethylbenzylamine | Incomplete quaternization |

| Chlorinated toluenes | Side reactions during alkylation |

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying BDDAC in environmental or biological matrices?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is widely used for BDDAC quantification. Key steps include:

- Sample preparation : Hydrolysis (60°C water bath for 1 hour) followed by liquid-liquid extraction using dichloromethane .

- Detection conditions : Column temperature (40°C), flow rate (1.0 mL/min), and UV detection at 254 nm .

- Calibration : Linear standard curves (R² > 0.99) with a detection limit of 0.003 µg/mL .

- Recovery validation : Spike-and-recovery tests in matrices like wastewater (85–95% recovery) .

Q. How does BDDAC exert its antimicrobial activity, and what factors influence its efficacy?

Methodological Answer: BDDAC disrupts microbial cell membranes via electrostatic interactions between its quaternary ammonium group and phospholipids. Key factors affecting efficacy include:

- Chain length : C12 (dodecyl) chains optimize lipid bilayer penetration .

- pH stability : Effective in neutral to slightly alkaline conditions (pH 6–8) due to reduced hydrolysis .

- Concentration : Minimum inhibitory concentrations (MICs) range from 0.5–5 µg/mL for Gram-positive bacteria .

Q. What protocols are recommended for detecting BDDAC in environmental water samples?

Methodological Answer: Solid-phase extraction (SPE) coupled with LC-MS/MS provides high sensitivity:

- SPE cartridges : Use C18-modified silica to retain BDDAC .

- Elution : Methanol:acetic acid (9:1 v/v) for optimal recovery .

- Quantification : Monitor m/z 304 → 91 (BDDAC) and m/z 312 → 91 (internal standard) .

- Environmental data : Typical concentrations in treated wastewater are <0.1 µg/L .

Advanced Research Questions

Q. How can researchers resolve contradictions in BDDAC toxicity data across studies?

Methodological Answer: Discrepancies often arise from variations in test organisms and exposure conditions. A tiered approach is recommended:

- In vitro assays : Use Vibrio fischeri bioluminescence inhibition (EC₅₀: 0.8–1.2 mg/L) .

- In vivo models : Zebrafish embryo assays (LC₅₀: 2.5 mg/L) to assess developmental toxicity .

- Mechanistic studies : Compare membrane integrity (propidium iodide staining) vs. metabolic disruption (ATP assays) .

Q. What experimental strategies optimize BDDAC formulation stability for long-term applications?

Methodological Answer: Stability is influenced by counterion selection and storage conditions:

- Counterion effects : Chloride salts show higher thermal stability vs. bromide (decomposition <5% at 40°C over 6 months) .

- Additives : Ethylenediaminetetraacetic acid (EDTA) chelates metal ions, reducing catalytic degradation .

- Accelerated testing : Use Arrhenius modeling (25–60°C) to predict shelf life .

Q. How do structural modifications (e.g., alkyl chain length) impact BDDAC’s bioactivity and environmental persistence?

Methodological Answer: Structure-activity relationships (SARs) can be explored via:

- Analog synthesis : Compare C12 (BDDAC) vs. C14/C16 homologs .

- Bioactivity assays : Longer chains (C16) increase MICs by 2–3× but reduce biodegradability (half-life >30 days) .

- QSAR modeling : LogP values >4.5 correlate with heightened ecotoxicity (e.g., Daphnia magna LC₅₀ <1 mg/L) .

Q. What advanced techniques characterize BDDAC interactions with coexisting surfactants in wastewater?

Methodological Answer: Isothermal titration calorimetry (ITC) and molecular dynamics (MD) simulations reveal:

Propriétés

Formule moléculaire |

C21H38ClN |

|---|---|

Poids moléculaire |

340.0 g/mol |

Nom IUPAC |

dimethyl(13-phenyltridecyl)azanium;chloride |

InChI |

InChI=1S/C21H37N.ClH/c1-22(2)20-16-11-9-7-5-3-4-6-8-10-13-17-21-18-14-12-15-19-21;/h12,14-15,18-19H,3-11,13,16-17,20H2,1-2H3;1H |

Clé InChI |

DJDFJRPSKMFYIG-UHFFFAOYSA-N |

SMILES canonique |

C[NH+](C)CCCCCCCCCCCCCC1=CC=CC=C1.[Cl-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.